molecular formula C10H11BrClN B1400882 N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine CAS No. 1229245-70-8

N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine

Cat. No. B1400882
CAS RN: 1229245-70-8
M. Wt: 260.56 g/mol
InChI Key: DZFOMXHQRNRDKF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a cyclopropane ring attached to a nitrogen atom, which is further connected to a benzene ring substituted with bromine and chlorine atoms . The exact arrangement of these atoms and bonds forms the unique structure of this compound .

Scientific Research Applications

Application in CNS Disorders

N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine has been explored for its potential in treating a range of central nervous system (CNS) disorders. Notably, it has been identified as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation and demethylation processes of histones. This inhibition could lead to increased methylation of histone 3, potentially affecting gene expression. LSD1 inhibitors, including this compound, are under investigation for therapeutic applications in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

Antifungal Properties

Additionally, research has been conducted on the antifungal properties of this compound-related compounds. Studies have shown effectiveness against various fungal species like Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii, indicating potential utility in agricultural or medical antifungal applications (Xue Si, 2009).

Bioorganic Chemistry Applications

In bioorganic chemistry, derivatives of this compound have been explored for their ability to inhibit enzymes like carbonic anhydrase I and II, and acetylcholinesterase. These enzymes are targets in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The specific bromophenol derivatives with the cyclopropyl moiety have shown promising results in inhibiting these enzymes (M. Boztaş et al., 2019).

Synthesis and Structural Analysis

The synthesis of this compound and related compounds has been a significant area of research. Techniques such as palladium-catalyzed C–N bond formation have been employed to create a variety of N-arylcyclopropylamines, which include this compound. These methods offer more efficient and straightforward ways to synthesize these compounds compared to previous multi-step procedures (Wenge Cui & R. Loeppky, 2001).

properties

IUPAC Name

N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFOMXHQRNRDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 4:1 (v/v) MeOH:THF solution (0.06 M) of 3-bromo-5-chlorobenzaldehyde (1 eq.) and cyclopropylamine (1.1 eq.) was added sodium cyanoborohydride (1.5 eq.) portionwise followed by neat acetic acid (3 eq.). The resulting mixture was stirred at RT for 20 h. The volatiles were then removed in vacuo. The resulting residue was taken up in ether and sat. aq. NH4Cl. The aqueous layer was separated and back-extracted with ether. The combined organic extracts were then washed with brine, dried over MgSO4 and filtered. Concentration of the filtrate in vacuo afforded the crude title compound as a yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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